1,2-Propanediamine, N2,N2-dimethyl-

Catalog No.
S704624
CAS No.
19764-58-0
M.F
C5H14N2
M. Wt
102.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Propanediamine, N2,N2-dimethyl-

CAS Number

19764-58-0

Product Name

1,2-Propanediamine, N2,N2-dimethyl-

IUPAC Name

2-N,2-N-dimethylpropane-1,2-diamine

Molecular Formula

C5H14N2

Molecular Weight

102.18 g/mol

InChI

InChI=1S/C5H14N2/c1-5(4-6)7(2)3/h5H,4,6H2,1-3H3

InChI Key

WNLWBCIUNCAMPH-UHFFFAOYSA-N

SMILES

CC(CN)N(C)C

Canonical SMILES

CC(CN)N(C)C

-Propanediamine, N2,N2-dimethyl- (CAS Registry Number 116577-09-4)

, also known as N,N'-dimethyl-1,2-propanediamine, is an organic compound containing two amine functional groups. While not as widely studied as some other diamines, it has been investigated in various scientific research areas.

Catalysis

Research suggests that 1,2-propanediamine, N2,N2-dimethyl- can act as a ligand for metal ions, forming complexes that can be used as catalysts in various reactions. For example, a study published in the journal Inorganic Chemistry explored the use of this compound as a ligand in nickel-based catalysts for the hydrogenation of olefins (alkenes).

[^1] G. R. Morais, C. A. M. Afonso, M. J. S. Monte, M. I. S. Pereira, M. E. M. Duarte, M. M. Marques, A. M. S. Silva, M. A. Martins, N,N'-Dimethyl-1,2-propanediamine Nickel(II) Complexes: Synthesis, Characterization, and Catalytic Activity in Hydrogenation of Olefins. Inorganic Chemistry (2003) 42 (12), 3702-3710

1,2-Propanediamine, N2,N2-dimethyl- is an organic compound with the molecular formula C5_5H14_{14}N2_2. It is classified as a diamine due to the presence of two amine groups. This compound is a colorless to light yellow liquid with a strong amine odor and is known for its high flammability. The compound is also referred to by its IUPAC name, N,N-dimethyl-1,2-propanediamine. Its structure features two methyl groups attached to the nitrogen atoms of the propanediamine backbone, which influences its chemical reactivity and biological properties.

Typical of amines:

  • Oxidation: This compound can be oxidized to form corresponding amine oxides.
  • Reduction: It can undergo reduction reactions to yield primary amines.
  • Nucleophilic Substitution: The amine groups can engage in nucleophilic substitution reactions, where they can be replaced by other functional groups.

These reactions are influenced by factors such as temperature, pH, and the presence of specific reagents, making this compound versatile in synthetic chemistry .

The biological activity of 1,2-propanediamine, N2,N2-dimethyl- has been studied in various contexts. Its small molecular size and polar nature suggest good solubility in aqueous environments, which may enhance its absorption and distribution within biological systems. The compound has shown potential as a catalyst in biochemical pathways such as the Knoevenagel condensation, which is significant in organic synthesis for forming carbon-carbon double bonds .

Several methods exist for synthesizing 1,2-propanediamine, N2,N2-dimethyl-:

  • Hydrogenation of N,N-Dimethylaminopropionitrile: This method involves reacting dimethylamine with acrylonitrile to produce N,N-dimethylaminopropionitrile, which is then hydrogenated using a Raney-Nickel catalyst.
  • Direct Alkylation: Another approach includes the alkylation of ammonia or primary amines with methyl iodide or dimethyl sulfate under appropriate conditions.

These methods highlight the compound's accessibility for industrial applications and research purposes .

1,2-Propanediamine, N2,N2-dimethyl- finds utility across various industries:

  • Chemical Manufacturing: Used as a building block in the synthesis of dyes and ion-exchange resins.
  • Curing Agent: Serves as a curing agent for epoxy resins, enhancing their mechanical properties.
  • Catalyst: Acts as a catalyst in organic reactions such as the Knoevenagel condensation.

Its versatility makes it valuable in both academic research and industrial applications .

Interaction studies involving 1,2-propanediamine, N2,N2-dimethyl- have revealed its potential effects on biological systems. Research indicates that this compound may interact with various biomolecules due to its amine groups, which can form hydrogen bonds or participate in ionic interactions. Such interactions are crucial for understanding its pharmacological properties and potential therapeutic uses .

1,2-Propanediamine, N2,N2-dimethyl- can be compared with several similar compounds:

Compound NameStructure FeaturesUnique Characteristics
N,N-DimethylethylenediamineShorter carbon chainMore basic due to less steric hindrance
N,N-DimethyltrimethylenediamineDifferent substituents on nitrogen atomsGreater reactivity due to additional amine group
N,N-Diethyl-1,3-propanediamineEthyl groups instead of methylDifferent solubility and boiling point

The uniqueness of 1,2-propanediamine, N2,N2-dimethyl- lies in its specific structural arrangement that provides distinct reactivity profiles and applications compared to its analogs .

XLogP3

-0.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive

Other CAS

19764-58-0

General Manufacturing Information

1,2-Propanediamine, N2,N2-dimethyl-: INACTIVE

Dates

Modify: 2023-08-15

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